molecular formula C7H6BrNO3 B101961 1-Bromo-3-methoxy-5-nitrobenzene CAS No. 16618-67-0

1-Bromo-3-methoxy-5-nitrobenzene

Cat. No.: B101961
CAS No.: 16618-67-0
M. Wt: 232.03 g/mol
InChI Key: MEQKSFQEPDRNEQ-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a nitro group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-methoxy-5-nitrobenzene is the benzene ring . The benzene ring is a key component in many biological molecules and is especially stable due to its aromaticity .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene derivatives . The exact downstream effects depend on the specific context of the reaction and the other molecules involved.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and blood-brain barrier permeability . Its skin permeation is low, with a Log Kp of -6.0 cm/s . The compound’s lipophilicity, as indicated by various Log Po/w values, ranges from 0.35 to 2.41 .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of new molecules with potential biological activity. The exact molecular and cellular effects depend on the specific context of the reaction and the other molecules involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored in closed vessels to prevent degradation . It is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used . Personal protective equipment should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

1-Bromo-3-methoxy-5-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s bromine and nitro groups are known to participate in electrophilic aromatic substitution reactions, which can affect the activity of enzymes that interact with aromatic compounds. For instance, enzymes involved in detoxification pathways, such as cytochrome P450, may interact with this compound, leading to its metabolism and subsequent effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the nitro group in this compound can undergo reduction reactions within cells, leading to the formation of reactive intermediates that can modulate signaling pathways and gene expression . Additionally, the methoxy group may affect the compound’s solubility and distribution within cellular compartments, further influencing its biological activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the bromine atom can participate in halogen bonding interactions, which can influence enzyme inhibition or activation . The nitro group can also participate in redox reactions, leading to changes in gene expression and cellular responses. These molecular interactions contribute to the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but it may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, apoptosis, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, including oxidative stress, inflammation, and tissue damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidative and reductive metabolism, leading to the formation of reactive intermediates and metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity. Additionally, interactions with cofactors, such as NADPH, can influence the metabolic flux and levels of metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . For example, the methoxy group can enhance the compound’s solubility, facilitating its transport across cell membranes. The distribution of this compound within different cellular compartments can influence its biological effects and interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the nitro group can undergo reduction reactions in the mitochondria, leading to localized effects on mitochondrial function. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of methoxybenzene. One common method involves the bromination of 3-methoxyaniline followed by nitration. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid. This method is advantageous due to its mild reaction conditions, high yield, and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products:

Scientific Research Applications

1-Bromo-3-methoxy-5-nitrobenzene is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 1-Bromo-3-nitrobenzene
  • 1-Bromo-3-methoxybenzene
  • 3-Bromo-5-nitroanisole

Comparison: 1-Bromo-3-methoxy-5-nitrobenzene is unique due to the presence of both a methoxy and a nitro group on the benzene ring. This combination of substituents provides distinct reactivity patterns compared to other similar compounds. For instance, the methoxy group is an electron-donating group, while the nitro group is an electron-withdrawing group, leading to unique chemical behavior .

Properties

IUPAC Name

1-bromo-3-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQKSFQEPDRNEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486122
Record name 1-bromo-3-methoxy-5-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16618-67-0
Record name 1-Bromo-3-methoxy-5-nitrobenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=16618-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-methoxy-5-nitrobenzene
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Record name 1-bromo-3-methoxy-5-nitrobenzene
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Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-3,5-dinitrobenzene (5 g, 20.2 mmol) in methanol (50 ml) was added sodium methoxide (1.3 g, 24.3 mmol, 1.2 eq.) and the mixture was heated to reflux for 12 h and then quenched with 10% HCl. The solid formed was filtered and dried to afford the compound in 65% yield (3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3,5-Dinitrobromobenzene (1.25 g, 5.06 mmol) was stirred in methanol (12 mL) and a solution of sodium methoxide (0.5 M in methanol, 12.6 mL) was added. The mixture was heated to 60° C. for 2 hours and cooled to RT. The mixture was quenched with hydrogen chloride solution (1 N) and extracted with dichloromethane. Evaporation and purification by silica chromatography using ethyl acetate and hexanes gave the desired compound (1.0 g, 80%). LCMS for C7H7BrNO3 (M+H)+: m/z=232.1.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-6-methoxy-4-nitroaniline, as described above in Step A, (450 mg, 1.82 mmol) in water (40 mL) was cooled to 0° C. and treated with sulfuric acid (1.1 mL) followed by a solution of sodium nitrite (125 mg, 1.82 mmol) in water (0.5 mL) via pipet over 5 minutes. After stirring for 45 minutes at 0° C., the reaction was treated with ice cold 50% H3PO2 (10 mL) and stirred for 1.5 hours at 0° C. The reaction was quenched by adding aqueous saturated NaHCO3, filtered and dried overnight sitting in the hood to give an orange solid. This material was purified by column chromatography (5:1 hexane:ethyl acetate) to give 2-bromo-6-methoxy-4-nitroaniline and 3-bromo-5-nitroanisole as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
125 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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